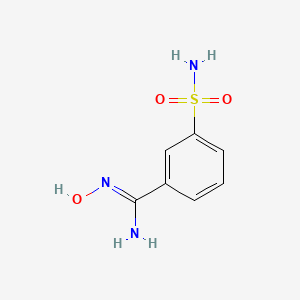

N'-hydroxy-3-sulfamoylbenzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-hydroxy-3-sulfamoylbenzimidamide” is a chemical compound with the molecular formula C7H9N3O3S . It has a molecular weight of 215.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of “N’-hydroxy-3-sulfamoylbenzimidamide” or similar compounds often involves reactions with hydroxylamine . For instance, N-hydroxy peptides can be prepared on solid support and the impact of backbone N-hydroxylation on secondary structure stability can be evaluated .Aplicaciones Científicas De Investigación

Bioactivation and Toxicity

N'-hydroxy-3-sulfamoylbenzimidamide's metabolite, 3-N-acetylcysteine-NBP, suggests its role in the formation of a reactive metabolite and its association with hepatotoxicity. The bioactivation mechanism involves sulfation leading to the formation of highly reactive electrophilic cations, which can either detoxify or cause side effects in hepatocellular proteins (Diao et al., 2014).

Synthesis and Chemical Properties

The substance is involved in the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, indicating its utility in organic synthesis. The process involves acylation with aromatic and heterocyclic sulfocarboxylic acid dichlorides, highlighting its role in selective chemical reactions (Agat’ev et al., 2015).

Biological Screening and DNA Interaction

Studies on Schiff base compounds, including this compound, show significant biological activities such as antibacterial, antifungal, antioxidant, and cytotoxic properties. They also exhibit interaction with SS-DNA through intercalation mode, indicating potential in pharmacological research (Sirajuddin et al., 2013).

Antitumor Applications

Research into sulfonamide-focused libraries, including compounds similar to this compound, reveals their potential as antitumor agents. They have been tested in cell-based screens, providing insights into drug-sensitive cellular pathways and the pharmacophore structure essential for their antitumor activity (Owa et al., 2002).

Environmental Impact and Degradation

The environmental persistence of sulfonamide antibiotics, including compounds like this compound, raises concerns about antibiotic resistance propagation. Microbial strategies such as ipso-hydroxylation and subsequent fragmentation are investigated for their potential to eliminate these compounds from the environment (Ricken et al., 2013).

Protein Interaction Studies

Studies on protein interaction, like the binding of p-hydroxybenzoic acid esters to bovine serum albumin, provide insights into the nature of binding mechanisms, which could be crucial for understanding the interaction of this compound with biological molecules (Jun et al., 1971).

Antimicrobial Activity

Compounds like this compound are associated with antimicrobial properties. Studies on novel pyrrolin-2-ones, which are structurally similar, demonstrate their effectiveness against bacterial and fungal strains, indicating a broader application in antimicrobial research (Akbari et al., 2022).

Cross-Linking Reagents in Biochemistry

N-hydroxysulfosuccinimide, closely related to this compound, is used as a hydrophilic ligand in the preparation of active esters for protein cross-linking. This indicates its utility in biochemical research involving protein modification (Staros, 1982).

Mecanismo De Acción

Target of Action

N-hydroxy peptides, which are structurally related to n’-hydroxy-3-sulfamoylbenzimidamide, have been found to exhibit unique conformational preferences and biological activities . They are known to interact with various enzymes and receptors, influencing a range of biochemical processes .

Mode of Action

N-hydroxy peptides, a related class of compounds, are known to interact with their targets in a unique manner . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .

Biochemical Pathways

N-hydroxy peptides, which are structurally related, are known to influence a variety of biochemical pathways . They are involved in the production of secondary metabolites, such as siderophores or antimicrobial agents .

Result of Action

N-hydroxy peptides, a related class of compounds, are known to exhibit potent antibacterial properties, cancer cell cytotoxicity, or activity against endogenous hormone receptors .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

Propiedades

IUPAC Name |

N'-hydroxy-3-sulfamoylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFFNQHRAGHQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014854.png)

![N-(4-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3014860.png)

![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)

![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)